2-(3-Bromobenzoyl)-4-methylpyridine

Catalog No.
S999173
CAS No.
1187166-77-3
M.F
C13H10BrNO
M. Wt
276.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Bromobenzoyl)-4-methylpyridine

CAS Number

1187166-77-3

Product Name

2-(3-Bromobenzoyl)-4-methylpyridine

IUPAC Name

(3-bromophenyl)-(4-methylpyridin-2-yl)methanone

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

InChI

InChI=1S/C13H10BrNO/c1-9-5-6-15-12(7-9)13(16)10-3-2-4-11(14)8-10/h2-8H,1H3

InChI Key

GEMPDSAOMFCNSR-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)Br
2-(3-Bromobenzoyl)-4-methylpyridine is a synthetic organic compound that belongs to the family of heterocyclic aromatic compounds. It is a pale-yellow crystalline solid that has a molecular formula of C14H10BrNO. This compound is commonly used in scientific experiments due to its unique properties and potential applications in various fields.
2-(3-Bromobenzoyl)-4-methylpyridine has a melting point of 133-136°C and a boiling point of 384.4°C at 760 mmHg. It is insoluble in water but soluble in organic solvents such as chloroform, methanol, and acetone. This compound displays a strong and characteristic absorption band at 1718 cm−1 in the infrared spectrum due to the presence of a carbonyl group.
The synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine involves the condensation of 2-acetyl-4-methylpyridine and 3-bromo-benzoyl chloride in the presence of a base such as sodium hydroxide. The compound can be further purified through recrystallization. The characterization of the compound is done through various analytical methods such as nuclear magnetic resonance spectroscopy (NMR), Fourier transform infrared spectroscopy (FT-IR), and mass spectrometry.
2-(3-Bromobenzoyl)-4-methylpyridine can be analyzed using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and electrochemical methods. These techniques can provide quantitative and qualitative data regarding the compound's properties and composition.
2-(3-Bromobenzoyl)-4-methylpyridine has been shown to possess antifungal, antibacterial, and antitumor properties. It has been tested against various strains of bacteria and fungi, including Candida albicans and Escherichia coli. The compound has also shown promising results in inhibiting the growth of lung cancer cells.
While the compound has exhibited potential therapeutic applications, it is crucial to consider its toxicity and safety in scientific experiments. 2-(3-Bromobenzoyl)-4-methylpyridine has been shown to be moderately toxic to aquatic organisms at high concentrations. Therefore, handling and disposal of the compound should be done with caution. Proper protective gear such as gloves and goggles should be worn during experiments, and the compound should only be used in a well-ventilated area.
2-(3-Bromobenzoyl)-4-methylpyridine has various applications in scientific experiments, particularly in pharmaceutical research. The compound can be used as a starting material for the synthesis of other heterocyclic compounds with potential therapeutic properties. It has also been utilized as an intermediate in the synthesis of anti-tumor drugs.
There is ongoing research on the use of 2-(3-Bromobenzoyl)-4-methylpyridine in the development of new antitumor agents. The compound's potential applications in different fields, such as drug discovery and environmental science, are also being explored.
The potential implications of 2-(3-Bromobenzoyl)-4-methylpyridine are vast and encompass various fields of research and industry. In the pharmaceutical industry, the compound can be used in the development of new drugs for the treatment of various diseases such as cancer and fungal infections. In the environmental science field, the compound can be used as an alternative to traditional pesticides due to its potent antifungal and antibacterial properties.
The limitations of 2-(3-Bromobenzoyl)-4-methylpyridine lie in its moderate toxicity and limited applications in comparison with other organic compounds. Future research on the compound will focus on exploring its potential in developing new anti-tumor agents, evaluating its treatment efficacy against other diseases, and further understanding its environmental impacts.
Possible Future Directions:
- Investigating the use of 2-(3-Bromobenzoyl)-4-methylpyridine in synergistic combinations with other antitumor agents to enhance its efficacy in cancer treatment.
- Evaluating the compound's effectiveness against other bacterial and fungal strains to identify its potential as a broad-spectrum antimicrobial.
- Studying the compound's environmental impact as an alternative to traditional pesticides and its long-term effects on non-target organisms.
- Exploring the compound's role in the development of molecular probes for imaging and diagnostics.
- Investigating the compound's potential applications in other fields, such as material science and electrochemistry.
- Identifying and developing novel synthetic methods for the compound to improve its yield and purification.
- Investigating the compound's applications in gene-editing and epigenetic modification research.
- Developing biodegradable alternatives to minimize the environmental impact of the compound in agricultural and pesticide applications.

XLogP3

3.6

Dates

Modify: 2023-08-16

Explore Compound Types